A Technical Guide to 3-(1-Phenylethyl)-3H-imidazole-4-carboxylic Acid: Synthesis, Properties, and Applications in Medicinal Chemistry
A Technical Guide to 3-(1-Phenylethyl)-3H-imidazole-4-carboxylic Acid: Synthesis, Properties, and Applications in Medicinal Chemistry
Executive Summary: This guide provides a comprehensive technical overview of 3-(1-Phenyl-ethyl)-3H-imidazole-4-carboxylic acid, a heterocyclic compound of significant interest to the scientific and drug development communities. The imidazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1] This specific molecule is structurally significant as it is the carboxylic acid analogue of the well-known intravenous anesthetic, etomidate.[2] This document elucidates the compound's chemical identity, explores modern synthetic strategies with detailed protocols, tabulates its physicochemical properties, and discusses its pivotal role and applications within the landscape of drug discovery.
Chemical Identity and Nomenclature
The nomenclature of imidazole derivatives can be complex due to the tautomeric nature of the imidazole ring. The hydrogen atom on one of the nitrogen atoms can migrate, leading to different but equivalent numbering schemes. Consequently, "3-(1-Phenyl-ethyl)-3H-imidazole-4-carboxylic acid" and "1-(1-Phenylethyl)-1H-imidazole-5-carboxylic acid" are often used interchangeably to refer to the same chemical entity.[3] For clarity and consistency, this guide will utilize the IUPAC-preferred naming where applicable, while acknowledging common synonyms.
The core structure consists of a five-membered aromatic ring with two nitrogen atoms, substituted with a 1-phenylethyl group on a nitrogen atom and a carboxylic acid group on a carbon atom.
Table 1: Core Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 3-[(1R)-1-phenylethyl]imidazole-4-carboxylic acid | PubChem[2] |
| CAS Number | 3157-27-5 | ChemicalBook[3], Sigma-Aldrich |
| Molecular Formula | C12H12N2O2 | ChemicalBook[3], PubChem[2] |
| Molecular Weight | 216.24 g/mol | ChemicalBook[3], Sigma-Aldrich |
| Synonyms | 1-(1-Phenylethyl)-1H-imidazole-5-carboxylic acid, Desethyl-etomidate | ChemicalBook[3], PubChem[2] |
| InChIKey | RGYCCBLTSWHXIS-VIFPVBQESA-N | CAS Common Chemistry[4] |
| Canonical SMILES | CC(C1=CC=CC=C1)N2C=NC=C2C(=O)O | CAS Common Chemistry[4] |
Physicochemical Properties
Understanding the physicochemical properties of a compound is fundamental for its application in research and development, influencing factors such as solubility, stability, and bioavailability. While comprehensive experimental data for this specific molecule is limited, available information is summarized below.
Table 2: Physicochemical Data
| Property | Value | Notes |
| Boiling Point | 437.5°C at 760 mmHg | Predicted[3] |
| Density | 1.21 g/cm³ | Predicted[3] |
| Flash Point | 218.4°C | Predicted[3] |
| Physical State | Data not available | [3] |
Note: The listed properties are primarily based on computational predictions and should be confirmed through empirical analysis.
Synthesis and Mechanistic Insights
The synthesis of substituted imidazole-4-carboxylates is a field of active research. Modern synthetic chemistry prioritizes efficiency, yield, and atom economy. Microwave-assisted multicomponent reactions represent a powerful strategy for achieving these goals in heterocyclic synthesis.
Rationale for Microwave-Assisted Synthesis
Conventional heating methods can be slow and may lead to side-product formation. Microwave irradiation offers rapid, uniform heating, which can dramatically reduce reaction times from hours to minutes and often results in higher yields and purer products.[5][6] The one-pot synthesis of imidazole-4-carboxylates via a 1,5-electrocyclization of azavinyl azomethine ylides is an elegant example of this efficiency.[5] This approach allows for the construction of the complex imidazole core from simpler, readily available starting materials in a single, streamlined process.
Proposed Synthetic Workflow
The following diagram illustrates the logical flow for a microwave-assisted, one-pot synthesis of imidazole-4-carboxylate esters, which are direct precursors to the target carboxylic acid via hydrolysis.
Caption: Workflow for microwave-assisted synthesis of imidazole esters.
Detailed Experimental Protocol (Adapted)
The following protocol for the synthesis of a related ethyl ester is adapted from a validated microwave-assisted method and serves as a robust template.[5] The final carboxylic acid can be obtained via standard ester hydrolysis.
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Preparation of Ylide Precursor: In a microwave-safe glass vial, dissolve the appropriate 1,2-diaza-1,3-diene (e.g., 2-Chloro-3-(ethoxycarbonylhydrazono)-butanoic acid ethyl ester, 1.0 eq) in a suitable solvent like acetonitrile (approx. 3-4 mL per mmol).
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Causality: Acetonitrile is an effective solvent for the reactants and has a high boiling point suitable for microwave synthesis.
-
-
Base Addition: Add triethylamine (TEA, 1.0 eq) to the solution under magnetic stirring at room temperature. The formation of a red-colored solution indicates the generation of the necessary intermediate.
-
Causality: TEA acts as a base to facilitate the initial reaction steps and neutralize the HCl byproduct.
-
-
Amine Addition: Add the primary amine (e.g., (R)-1-phenylethanamine, 1.05 eq) to the vial. Stir the solution until the red color disappears, signifying the consumption of the intermediate.
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Aldehyde Addition: Add the desired aldehyde (2.0 eq). For an unsubstituted C2 position on the imidazole ring, paraformaldehyde is used.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture for approximately 15 minutes at a high temperature (e.g., 220°C, though optimization may be required).[6]
-
Causality: The high temperature and pressure achieved in the sealed vessel accelerate the 1,5-electrocyclization and subsequent aromatization steps, drastically reducing reaction time.
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-
Work-up and Purification: After cooling, concentrate the reaction mixture under reduced pressure. Purify the resulting residue using column chromatography (e.g., silica gel with a light petroleum/ethyl acetate gradient) to isolate the pure ethyl 3-(1-phenylethyl)-3H-imidazole-4-carboxylate.[5]
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Trustworthiness: This self-validating step ensures the removal of unreacted starting materials and byproducts, yielding a product of high purity, which can be confirmed by NMR and mass spectrometry.
-
-
Hydrolysis (Final Step): Cleave the ethyl ester using standard saponification conditions (e.g., NaOH or LiOH in a water/THF mixture) followed by acidic workup to yield the final 3-(1-Phenyl-ethyl)-3H-imidazole-4-carboxylic acid.
Significance in Drug Discovery and Development
The Imidazole Scaffold in Medicinal Chemistry
The imidazole nucleus is a privileged scaffold in drug discovery due to its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and its metabolic stability.[7][8] Its aromatic nature and electron-rich character allow it to bind effectively to a wide array of biological enzymes and receptors, making it a versatile core for developing therapeutic agents.[1] Imidazole derivatives have demonstrated a vast range of pharmacological activities, including anticancer, antifungal, anti-inflammatory, and antimicrobial properties.[1][8]
Direct Relevance as a Precursor and Metabolite of Etomidate
The most direct and compelling application for 3-(1-Phenyl-ethyl)-3H-imidazole-4-carboxylic acid in drug development is its relationship to etomidate. Etomidate, the ethyl ester of this compound, is a potent, short-acting intravenous anesthetic agent.[2] Therefore, the title carboxylic acid is not only a key synthetic precursor to etomidate but is also its primary inactive metabolite, often referred to as desethyl-etomidate.[2]
Studying this carboxylic acid is crucial for:
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Pharmacokinetic Analysis: Understanding the rate and mechanism of etomidate hydrolysis into this inactive metabolite is fundamental to characterizing its pharmacokinetic profile and duration of action.
-
Drug Metabolism Studies: Researchers can use the compound as an analytical standard to quantify the metabolism of etomidate in preclinical and clinical studies.
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Prodrug Design: While the acid itself is inactive, knowledge of its properties could inform the design of other ester-based prodrugs that might offer different pharmacokinetic advantages.
Biological Pathway Context
The diagram below illustrates the relationship between the carboxylic acid, its active ester form (etomidate), and its ultimate pharmacological role.
Sources
- 1. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-((1R)-1-phenylethyl)-1H-imidazole-5-carboxylic acid | C12H12N2O2 | CID 759856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-(1-PHENYL-ETHYL)-3H-IMIDAZOLE-4-CARBOXYLIC ACID - Safety Data Sheet [chemicalbook.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijsrtjournal.com [ijsrtjournal.com]
- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

